Methyl(diphenyl)phosphane;hydrochloride
Description
Methyl(diphenyl)phosphane hydrochloride is an organophosphorus compound featuring a phosphorus atom bonded to a methyl group, two phenyl rings, and a hydrochloride counterion. This structure imparts unique reactivity and stability, making it valuable in catalysis and organic synthesis. Hydrochloride derivatives, such as 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7), are often employed for enhanced solubility and stability in synthetic applications .
Properties
CAS No. |
89486-27-1 |
|---|---|
Molecular Formula |
C13H14ClP |
Molecular Weight |
236.67 g/mol |
IUPAC Name |
methyl(diphenyl)phosphane;hydrochloride |
InChI |
InChI=1S/C13H13P.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;1H |
InChI Key |
BBPZZOJFJUVQQP-UHFFFAOYSA-N |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(diphenyl)phosphane;hydrochloride is typically synthesized by the reaction of chlorodiphenylphosphine with methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3\text{(C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Methyl(diphenyl)phosphane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Reagents such as alkyl halides and acyl halides are used under conditions that favor nucleophilic substitution.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through substitution reactions with various electrophiles.
Scientific Research Applications
Methyl(diphenyl)phosphane;hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl(diphenyl)phosphane;hydrochloride exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions.
Comparison with Similar Compounds
Structural and Functional Group Differences
The key distinction lies in the substituents on the phosphorus atom:
- Methyl(diphenyl)phosphane hydrochloride : Contains two phenyl groups, a methyl group, and a hydrochloride ion (Cl⁻).
- Methylphosphonous dichloride (CAS 676-83-5): Features a methyl group and two chlorine atoms (CH₃Cl₂P), classified as a phosphonous dichloride .
- Dichloro(phenyl)phosphine (CAS 644-97-3): Substituted with one phenyl group and two chlorines (C₆H₅PCl₂), a reactive intermediate in organophosphorus synthesis .
- Methyl dichlorophosphite (CAS 3279-26-3) : Contains a methoxy group and two chlorines (CH₃Cl₂OP), used as a phosphitylating agent .
Table 1: Structural Comparison
| Compound | Molecular Formula | Key Substituents | CAS Number |
|---|---|---|---|
| Methyl(diphenyl)phosphane HCl | C₁₃H₁₄ClP | PPh₂CH₃·HCl | Not Provided |
| Methylphosphonous dichloride | CH₃Cl₂P | PCl₂CH₃ | 676-83-5 |
| Dichloro(phenyl)phosphine | C₆H₅Cl₂P | PCl₂Ph | 644-97-3 |
| Methyl dichlorophosphite | CH₃Cl₂OP | POCl₂(OCH₃) | 3279-26-3 |
Physical Properties
- Hydrochloride Salts : Enhance stability and solubility. For example, 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride has a defined GHS classification for safe handling .
- Dichlorides : Higher density and volatility. Methyl dichlorophosphite has a density of 1.376 g/mL at 20°C, typical for liquid phosphitylating agents .
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